Standard RNR inhibitors like hydroxyurea cause severe myelosuppression and lack antioxidant activity, confounding long-term hematological studies. Trimidox (CAS 95933-74-7) solves this with high-affinity RNR inhibition (IC50 2.5 µM vs 39 µM for HU) and intrinsic DPPH radical scavenging (IC50 8.8 µM vs 117.5 µM for Didox). Benefits:
Supplied with rigorous QC for reproducible research.
Trimidox (3,4,5-trihydroxybenzamidoxime, VF-233) is a highly specific, synthetic ribonucleotide reductase (RNR) inhibitor utilized in advanced biochemical and pharmacological research [1]. By blocking the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, it effectively depletes cellular dNTP pools, leading to cell cycle arrest. In procurement and assay design, Trimidox is distinguished from classical RNR inhibitors by its dual functionality: it combines potent target inhibition with intrinsic free radical scavenging properties[1]. This makes it an essential compound for researchers requiring a low-toxicity, high-potency alternative for studying leukemia, retroviral disease models, and oxidative stress pathways without the severe myelosuppressive confounding factors associated with older generation inhibitors[2].
Substituting Trimidox with more common RNR inhibitors like Hydroxyurea (HU) or its close analog Didox often compromises experimental integrity due to differing potency, toxicity profiles, and secondary mechanisms [1]. Hydroxyurea, the standard baseline inhibitor, suffers from low absolute potency, a short half-life, and severe myelosuppression in in vivo models, which can confound the results of long-term immunological or hematological studies [1]. Similarly, while Didox is structurally related, it lacks the potent intrinsic antioxidant capacity of Trimidox, making it less suitable for assays where oxidative stress and radical scavenging are critical variables [2]. Consequently, utilizing Trimidox is necessary when experimental protocols demand high-affinity RNR inhibition coupled with low bone marrow toxicity and robust protection against reactive oxygen species.
In comparative DPPH reduction assays, Trimidox demonstrated a vastly superior radical scavenging capacity compared to related compounds. The concentration required for 50% DPPH reduction was 8.8 µM for Trimidox, compared to 117.5 µM for Didox and 41.8 µM for the standard antioxidant gallic acid [1]. Furthermore, Trimidox effectively attenuated cytotoxicity induced by 500 µM H2O2 or 100 µM tBuOOH at concentrations ranging from 10 to 150 µM in U937 lymphoma cells[1].
| Evidence Dimension | 50% DPPH reduction concentration (Radical scavenging potency) |
| Target Compound Data | 8.8 µM (Trimidox) |
| Comparator Or Baseline | 117.5 µM (Didox); 41.8 µM (Gallic acid) |
| Quantified Difference | Trimidox is over 13-fold more potent than Didox and nearly 5-fold more potent than gallic acid. |
| Conditions | DPPH reduction assay and U937 cell line oxidative stress models. |
Procuring Trimidox over Didox improves assay reproducibility and handling by simultaneously inhibiting RNR and neutralizing confounding reactive oxygen species, ensuring cleaner data in oxidative stress models.
Trimidox exhibits a significantly lower IC50 for cellular cloning efficacy compared to the clinical standard, Hydroxyurea, in Panc-1 human pancreatic cancer cells. Assays revealed that the IC50 for Trimidox alone was 2.5 ± 0.3 µM, whereas Hydroxyurea required a concentration of 39.0 ± 0.4 µM to achieve the same effect [1]. When used as a radiosensitizer, a low, non-cytotoxic dose of Trimidox (2.5 µM) effectively reduced the radiation IC50 from 3.2 Gy to 1.2 Gy[1].
| Evidence Dimension | IC50 for cloning efficacy in Panc-1 cells |
| Target Compound Data | 2.5 ± 0.3 µM (Trimidox) |
| Comparator Or Baseline | 39.0 ± 0.4 µM (Hydroxyurea) |
| Quantified Difference | Trimidox achieves equivalent cytotoxicity at a 15.6-fold lower concentration than Hydroxyurea. |
| Conditions | Panc-1 human pancreatic adenocarcinoma cells, 2-hour exposure. |
The 15.6-fold lower effective concentration compared to Hydroxyurea minimizes the required solvent volumes (e.g., DMSO) for dosing, directly improving formulation compatibility and reducing off-target solvent toxicity in delicate in vitro workflows.
A major limitation of utilizing Hydroxyurea in murine models is its severe myelosuppressive effects. In studies evaluating the treatment of late-stage murine retrovirus-induced lymphoproliferative disease, Trimidox was shown to successfully reverse disease progression while exhibiting significantly less bone marrow toxicity than Hydroxyurea [1]. This allows for sustained dosing regimens without the premature termination of experiments due to hematological collapse [1].
| Evidence Dimension | In vivo bone marrow toxicity / myelosuppression |
| Target Compound Data | Low bone marrow toxicity, enabling sustained dosing |
| Comparator Or Baseline | Hydroxyurea (high bone marrow toxicity, dose-limiting) |
| Quantified Difference | Trimidox prevents the severe hematological collapse characteristic of Hydroxyurea treatment in murine models. |
| Conditions | Murine retrovirus-induced lymphoproliferative disease models. |
Trimidox's superior tolerability ensures better laboratory workflow fit for chronic in vivo studies, preventing premature experiment termination due to the severe hematological collapse typically caused by Hydroxyurea.
While Hydroxyurea is clinically used to induce fetal hemoglobin (Hb F) production, it is limited by a lack of potency and a short half-life. In vitro studies using K562 erythroleukemia cells demonstrated that Trimidox exhibits a concentration-dependent inhibitory effect that strongly correlates with an increase in benzidine-positive normoblasts and F-cell production [1]. This morphological shift typical of erythroid differentiation confirms Trimidox as a highly active alternative to Hydroxyurea for studying hemoglobinopathy mechanisms [1].
| Evidence Dimension | Induction of erythroid differentiation and F-cell production |
| Target Compound Data | Concentration-dependent increase in benzidine-positive normoblasts |
| Comparator Or Baseline | Hydroxyurea (limited by low potency and short half-life) |
| Quantified Difference | Trimidox provides a more potent and stable induction profile for in vitro differentiation assays. |
| Conditions | Human K562 erythroleukemia cell line. |
Trimidox is the preferred procurement choice for laboratories developing in vitro models of sickle cell disease or erythroid differentiation, offering a more robust response than baseline Hydroxyurea.
Because Trimidox achieves significant IC50 reductions at concentrations as low as 2.5 µM (compared to 39 µM for Hydroxyurea), it is highly suited for in vitro and in vivo radiosensitization models, particularly for pancreatic adenocarcinoma[1]. It minimizes off-target chemical toxicity, allowing researchers to isolate the synergistic effects of radiation and RNR inhibition.
Trimidox's validated profile of reduced bone marrow toxicity compared to standard RNR inhibitors makes it the optimal choice for chronic dosing in murine models[2]. It is specifically applicable to studies involving retrovirus-induced immunodeficiency or lymphoproliferative disorders where maintaining host hematological stability is critical for assay completion.
Given its exceptional DPPH radical scavenging capability (IC50 of 8.8 µM vs 117.5 µM for Didox), Trimidox is uniquely positioned for cellular assays where researchers must simultaneously inhibit DNA synthesis and protect cells from reactive oxygen species (ROS) induced by agents like H2O2 or UV irradiation [3].
Trimidox is a superior alternative to Hydroxyurea for inducing fetal hemoglobin (Hb F) and F-cell production in K562 cell lines [4]. Its higher potency and distinct differentiation-inducing properties make it an ideal reagent for screening pathways related to sickle cell anemia and other hemoglobinopathies.